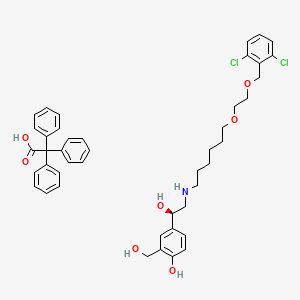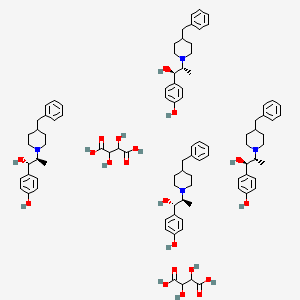
threo Ifenprodil hemitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Threo Ifenprodil Hemitartrate: is a chemical compound known for its potent activity as a σ receptor agonist and a selective antagonist of the GluN2B subunit of the NMDA receptor . It is chemically described as (1S*,2S*)-threo-2-(4-Benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate . This compound has been widely studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
Mechanism of Action
Mode of Action
Threo Ifenprodil Hemitartrate interacts with its targets by binding at the ligand-binding domain (LBD) of the agonists glycine (or D-serine) to the GluN1 subunits and of glutamate to the GluN2 subunits, which is a regulatory mechanism for channel activation . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist .
Biochemical Pathways
The compound affects the biochemical pathways involving NMDA receptors and σ receptors. By acting as a non-competitive antagonist at the NMDA receptors, it can modulate the activity of these receptors and influence the downstream effects of their signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of NMDA receptor activity and the potential neuromodulatory activities in psychiatric conditions . It also exhibits antiarrhythmic activity in vivo .
Biochemical Analysis
Biochemical Properties
Threo Ifenprodil Hemitartrate interacts with σ1 and σ2 receptors, with Ki values of 59.1 and 2 nM respectively . It also selectively antagonizes the GluN2B subunit of the NMDA receptor, with IC50 values of 0.22 and 324.8 μM at GluN2B and GluN2A respectively .
Cellular Effects
This compound’s interaction with the GluN2B subunit of the NMDA receptor can influence cell function by modulating cell signaling pathways and gene expression . Its antagonistic action on the NMDA receptor can impact cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the σ1 and σ2 receptors and the GluN2B subunit of the NMDA receptor . This leads to changes in gene expression and enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo Ifenprodil Hemitartrate involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is obtained as a hemitartrate salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Threo Ifenprodil Hemitartrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyphenyl group, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the piperidine ring or the hydroxyphenyl group, leading to the formation of reduced analogs.
Substitution: Substitution reactions can occur at the benzyl or hydroxyphenyl groups, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Threo Ifenprodil Hemitartrate is used as a research tool to study the structure and function of σ receptors and NMDA receptors. It helps in understanding the binding interactions and the role of these receptors in various physiological processes .
Biology: In biological research, this compound is used to investigate the signaling pathways mediated by σ receptors and NMDA receptors. It is particularly valuable in studying neuroprotection, synaptic plasticity, and memory formation .
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression. Its ability to modulate NMDA receptor activity makes it a promising candidate for neuroprotective therapies .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting σ receptors and NMDA receptors. It serves as a lead compound for designing more potent and selective analogs .
Comparison with Similar Compounds
Ifenprodil: A closely related compound with similar activity but different stereochemistry.
Eliprodil: Another NMDA receptor antagonist with a different chemical structure.
Erythro Ifenprodil: An isomer of threo Ifenprodil with distinct pharmacological properties
Uniqueness: Threo Ifenprodil Hemitartrate is unique due to its specific stereochemistry, which confers higher selectivity and potency for the GluN2B subunit of the NMDA receptor compared to its isomers and analogs. This selectivity makes it a valuable tool in neuropharmacological research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFFGLAKFWLGJ-RRQZTXAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H120N4O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1601.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
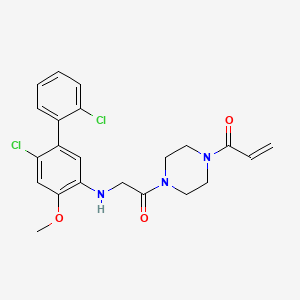
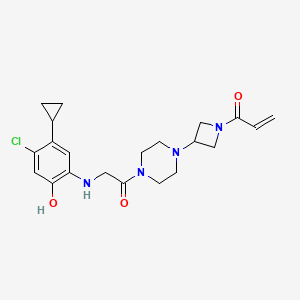
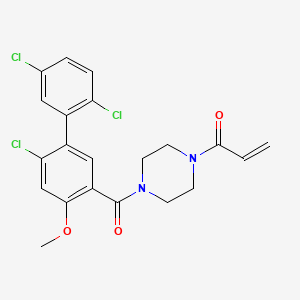
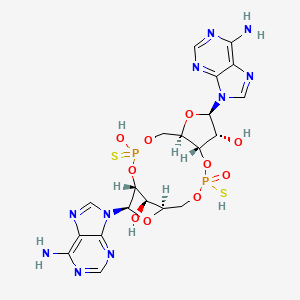
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)
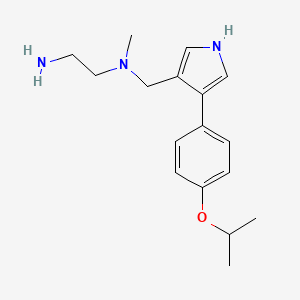
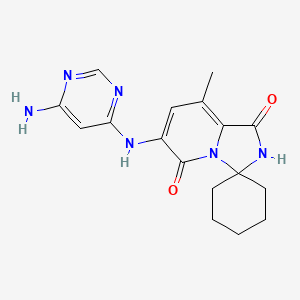
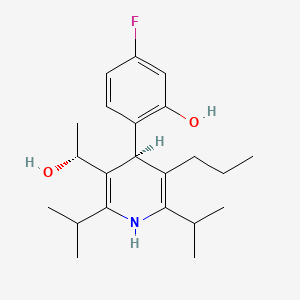
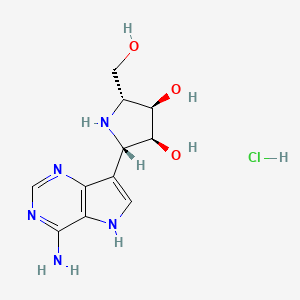
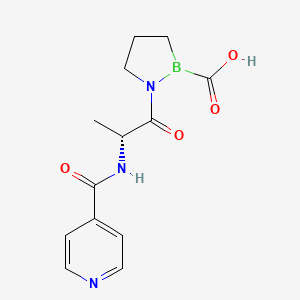

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)
